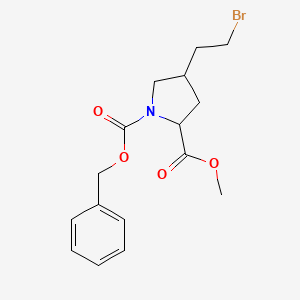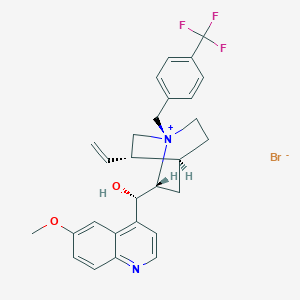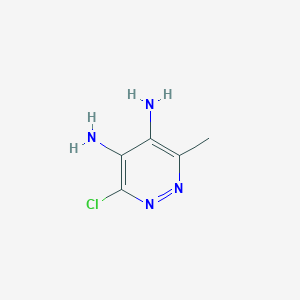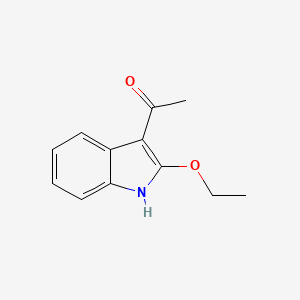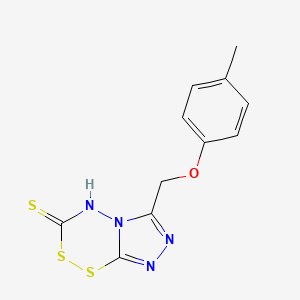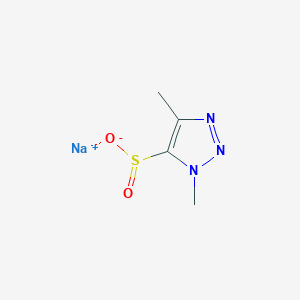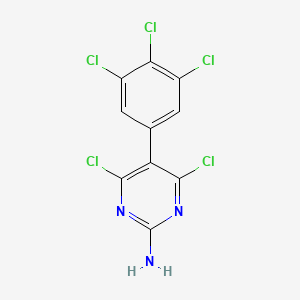
4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine is a chemical compound known for its applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its pyrimidine ring structure substituted with multiple chlorine atoms, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 3,4,5-trichlorophenylamine with 4,6-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The chlorine atoms and the pyrimidine ring structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Another pyrimidine derivative with similar substitution patterns.
2-Amino-4,6-dichloropyrimidine: A simpler pyrimidine compound with fewer chlorine substitutions.
Uniqueness
4,6-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and the presence of the trichlorophenyl group make it a versatile intermediate in various synthetic applications.
特性
分子式 |
C10H4Cl5N3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
4,6-dichloro-5-(3,4,5-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H4Cl5N3/c11-4-1-3(2-5(12)7(4)13)6-8(14)17-10(16)18-9(6)15/h1-2H,(H2,16,17,18) |
InChIキー |
YNSLEVKVLWQPOW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(N=C(N=C2Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


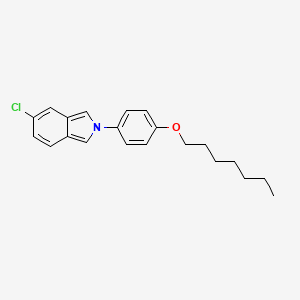
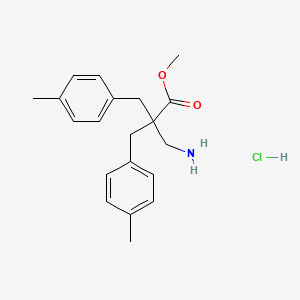
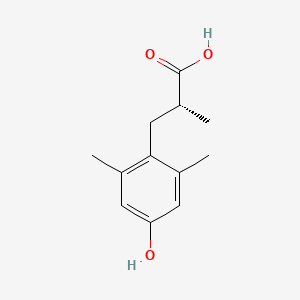

![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)


